molecular formula C10H19N3 B1453632 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine CAS No. 1177294-89-1

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Cat. No. B1453632
CAS RN: 1177294-89-1
M. Wt: 181.28 g/mol
InChI Key: NMHPMCDNMJRMFO-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound has a pyrazole ring attached to a propyl group via a methylene bridge. The propyl group is substituted with an amine functional group .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound has a molecular weight of 191.24 and consists of 9 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

This compound has been studied for its potential in combating bacterial infections. It has shown promising results against various bacterial strains, including those that cause tuberculosis. The antibacterial activity is attributed to the compound’s ability to interfere with the synthesis of bacterial cell walls, leading to cell lysis .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties. This is particularly significant in the development of new medications for chronic inflammatory diseases such as rheumatoid arthritis .

Antitumor Applications

The compound’s derivatives have been evaluated for their antitumor activity. They have demonstrated potential in inhibiting the growth of certain cancer cell lines, making them candidates for further investigation as chemotherapeutic agents .

Antidiabetic Effects

In the field of endocrinology, studies suggest that this compound could play a role in managing diabetes. Its derivatives may influence the metabolic pathways associated with diabetes, offering a new approach to treatment .

Anti-allergic Reactions

The compound has been explored for its use in treating allergic reactions. It may work by blocking histamine receptors or inhibiting the release of histamine from mast cells, which are involved in allergic responses .

Antipyretic (Fever-Reducing) Potential

Due to its effects on the body’s temperature regulation mechanisms, this compound has been researched for its antipyretic properties. It could provide an alternative to traditional fever-reducing drugs .

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHPMCDNMJRMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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